molecular formula C15H15ClN4O2 B2937647 N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine CAS No. 2309776-39-2

N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine

Cat. No.: B2937647
CAS No.: 2309776-39-2
M. Wt: 318.76
InChI Key: AWGGHGFNBMJNRJ-UHFFFAOYSA-N
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Description

N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine is a complex organic compound that features a unique combination of functional groups, including a pyrazine ring, an azetidine ring, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine typically involves multiple steps, starting with the preparation of the azetidine and pyrazine intermediates. One common method involves the acylation of azetidine with 5-chloro-2-methoxybenzoyl chloride under basic conditions to form the intermediate N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]amine. This intermediate is then reacted with pyrazin-2-amine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]benzamide
  • N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridine-2-amine
  • N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]quinoline-2-amine

Uniqueness

N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine is unique due to the presence of both azetidine and pyrazine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c1-22-13-3-2-10(16)6-12(13)15(21)20-8-11(9-20)19-14-7-17-4-5-18-14/h2-7,11H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGGHGFNBMJNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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